UT‑A1 Inhibitory Potency: Direct Comparison with the 2‑Chlorophenyl Isomer
In a fluorescence‑based assay of rat UT‑A1 expressed in MDCK cells, 1-(2,4‑bis(dimethylamino)pyrimidin‑5‑yl)-3-(3‑chloro‑4‑methylphenyl)urea produced an IC₅₀ of 5 000 nM [1]. Under the identical assay protocol, the closest structural analog – 1-(2,4‑bis(dimethylamino)pyrimidin‑5‑yl)-3-(2‑chlorophenyl)urea – gave an IC₅₀ of 1 000 nM [2]. This represents a 5‑fold reduction in potency when the chlorine atom is moved from the ortho to the meta position with concomitant para‑methyl substitution.
| Evidence Dimension | UT‑A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5 000 nM (5.0 µM) |
| Comparator Or Baseline | 1-(2,4‑bis(dimethylamino)pyrimidin‑5‑yl)-3-(2‑chlorophenyl)urea: IC₅₀ = 1 000 nM (1.0 µM) |
| Quantified Difference | 5‑fold higher IC₅₀ (lower potency) for the target compound |
| Conditions | MDCK cells expressing rat UT‑A1; 15 min incubation with compound; fluorescence plate‑reader assay monitoring UT‑A1‑dependent cell swelling in response to an inwardly directed urea gradient. |
Why This Matters
The 5‑fold potency difference between positional isomers demonstrates that the 3‑chloro‑4‑methylphenyl substitution pattern is suboptimal for UT‑A1 engagement; researchers requiring higher affinity should select the 2‑chloro analog, while those needing a weaker inhibitor for mechanistic or selectivity studies may prefer the 3‑chloro‑4‑methyl compound.
- [1] BindingDB entry BDBM50575418 (CHEMBL4874369). IC₅₀ = 5.00E+3 nM for inhibition of rat UT‑A1 expressed in MDCK cells, measured by fluorescence plate‑reader assay. Data curated by ChEMBL from San Francisco State University. View Source
- [2] BindingDB entry BDBM50575417 (CHEMBL4875031). IC₅₀ = 1.00E+3 nM for inhibition of rat UT‑A1 expressed in MDCK cells, measured by fluorescence plate‑reader assay. Data curated by ChEMBL from San Francisco State University. View Source
